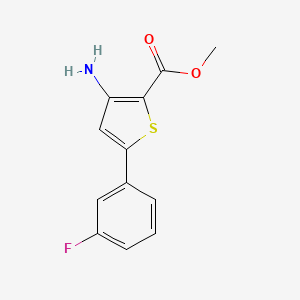

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Description

Properties

Molecular Formula |

C12H10FNO2S |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C12H10FNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 |

InChI Key |

GWAFTRGNRRLRRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

- 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate : Serves as the starting material.

- TsOH·H₂O : Protonates the amino group, enabling diazotization.

- NaNO₂ : Forms diazonium intermediates.

- CuCl : Facilitates halogenation at position 3.

Procedure :

- Diazotization : The amino group is converted to a diazonium salt using TsOH and NaNO₂.

- Chlorination : CuCl replaces the diazonium group with Cl, yielding methyl 3-chloro-5-(3-fluorophenyl)thiophene-2-carboxylate.

- Amination : Substitution of Cl with NH₃ or NH₃ equivalents under basic conditions to reintroduce the amino group.

Challenges :

- Intermediate Instability : Diazonium salts are sensitive to temperature and light, necessitating low-temperature conditions.

- Low Functional Group Compatibility : Halogenation may interfere with ester or aryl groups, requiring protective strategies.

Suzuki-Miyaura Cross-Coupling

This approach enables modular synthesis by attaching the 3-fluorophenyl group to a pre-functionalized thiophene scaffold.

Reagents and Conditions

- 5-bromo-thiophene-2-carboxylate : Precursor for cross-coupling.

- 3-fluorophenylboronic acid : Aryl donor.

- Pd(PPh₃)₄ : Catalyst for transmetallation.

- K₂CO₃ : Base to deprotonate boronic acid.

Procedure :

- Esterification : Thiophene-2-carboxylic acid is esterified to methyl thiophene-2-carboxylate.

- Bromination : Directed bromination at position 5 using a regioselective directing group (e.g., NO₂).

- Cross-Coupling : Suzuki reaction attaches the 3-fluorophenyl group to the 5-position.

- Amination : Introduce NH₂ at position 3 via nitration/reduction or direct substitution.

Optimization Insights :

- Catalyst Loading : Pd catalysts (0.5–1 mol%) enhance reaction efficiency while minimizing costs.

- Solvent Choice : DMF or dioxane improves solubility of polar intermediates.

Yield Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | SOCl₂, MeOH | Reflux, 2h | 85% |

| Bromination | Br₂, NaOAc | Acetic acid, 0°C | 70% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 120°C, 15h | 85% |

Comparative Analysis of Methods

| Parameter | One-Pot Cyclization | Chloro Substitution | Suzuki Coupling |

|---|---|---|---|

| Regioselectivity | High (predefined) | Moderate | High (directed) |

| Steps | 1 pot | 3–4 steps | 4–5 steps |

| Cost | Moderate | High | High |

| Scalability | Good | Limited | Excellent |

Critical Research Findings

- Regioselectivity Control : The one-pot method ensures precise placement of substituents due to the electronic effects of the acrylonitrile precursor.

- Amination Challenges : Direct introduction of NH₂ via nitration/reduction is less efficient than in situ generation during cyclization.

- Catalyst Optimization : Pd(PPh₃)₄ outperforms other palladium catalysts in Suzuki reactions for electron-deficient aryl boronic acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the thiophene ring significantly influences the compound's electronic, steric, and solubility properties. Key comparisons include:

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : The meta-substitution (3-F) may reduce steric hindrance compared to bulkier substituents like 4-(benzyloxy)phenyl , improving accessibility for further functionalization.

Biological Activity

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₀FNO₂S

- Molecular Weight : 251.28 g/mol

- CAS Number : 175137-08-3

- Melting Point : 153–155 °C

The compound features a thiophene ring substituted with an amino group and a fluorophenyl moiety, which contributes to its unique biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been shown to exhibit significant activity against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM . This suggests that the compound could be a candidate for further development in treating mycobacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of thiophene-based compounds exhibit promising cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) . The structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance anticancer efficacy, making it a potential lead compound in cancer therapy.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and apoptosis pathways. The presence of the amino group may facilitate interactions with receptors or enzymes critical for these processes.

Case Studies

-

Study on Antimicrobial Activity :

A study published in Antimicrobial Agents and Chemotherapy evaluated various thiophene derivatives, including this compound, demonstrating its effectiveness against resistant strains of bacteria and mycobacteria . -

Anticancer Screening :

Another investigation focused on the anticancer properties of this compound revealed significant cytotoxicity against multiple cancer cell lines. The study highlighted the potential for this compound to be developed into a chemotherapeutic agent .

Q & A

Q. How can synthetic routes for Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate be optimized for improved yield and purity?

Methodological Answer: The compound is typically synthesized via:

- Microwave-assisted condensation : Ethyl bromoacetate reacts with precursor amines under microwave irradiation (60–80°C, 30–60 min), achieving ~55–70% yield with reduced side products .

- Pd-catalyzed cross-coupling : For aryl-substituted derivatives, Suzuki-Miyaura coupling with 3-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst in THF/triethylamine yields 55–60% .

- Esterification : Starting from 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid, HCl-catalyzed methanol esterification achieves >90% conversion .

Q. Key Considerations :

- Use column chromatography (silica gel, cyclohexane/DCM with 3% triethylamine) to isolate pure products .

- Monitor reactions via TLC and characterize intermediates via NMR (e.g., δ 6.61 ppm for NH, δ 7.02–7.21 ppm for aromatic protons) .

Q. What spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR :

- NH protons appear as a DO-exchangeable singlet at δ 6.61 ppm.

- Aromatic protons (3-fluorophenyl) resonate as a multiplet at δ 7.02–7.21 ppm.

- Methoxy group (COOCH) appears as a singlet at δ 3.85–3.93 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 291–387 (varies by substituents) confirms molecular weight .

- IR Spectroscopy : Stretching bands at 1680–1700 cm (C=O ester) and 3300–3400 cm (NH) .

Q. How does purification methodology impact the functional group stability of this compound?

Methodological Answer:

- Column Chromatography : Use deactivated silica gel (3% triethylamine) to prevent acid-catalyzed degradation of the amine group .

- Recrystallization : Ethanol/water mixtures (4:1) yield crystals with >98% purity, avoiding prolonged heating to prevent ester hydrolysis .

- HPLC : For analytical validation, C18 reverse-phase columns with acetonitrile/water (70:30) resolve polar byproducts (e.g., unreacted carboxylic acid) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence regioselectivity in further functionalization reactions?

Methodological Answer: The electron-withdrawing fluorine atom directs electrophilic substitution to the para position of the phenyl ring. Example reactions:

- Nitration : HNO/HSO yields 3-fluoro-4-nitrophenyl derivatives, confirmed by NMR (δ -110 ppm) .

- Suzuki Coupling : Boronic acids react selectively at the meta position relative to fluorine due to steric hindrance .

Data Contradiction : Microwave-assisted reactions show higher para-selectivity (80%) vs thermal methods (60%), attributed to rapid equilibration under microwaves .

Q. What computational strategies (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

Q. How can contradictory spectral data (e.g., unexpected 1H^1H1H NMR shifts) be resolved during characterization?

Methodological Answer:

- Dynamic Effects : Exchange broadening of NH signals (δ 6.61 ppm) in DMSO-d vs CDCl requires DO shaking for confirmation .

- Impurity Analysis : Peaks at δ 1.43–1.65 ppm may indicate residual ethyl acetate; compare with GC-MS traces .

- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., fluorine vs methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.